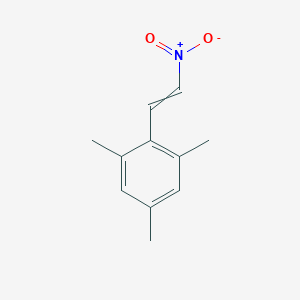
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene, also known as TMB or NitroTMB, is a chemical compound with a molecular formula of C12H13NO2. It is a yellow crystalline solid that is used in scientific research for its unique properties. TMB is commonly used as a substrate in enzyme assays, and it has been studied for its potential as a fluorescent probe for biological imaging. In
作用机制
The mechanism of action of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene in enzyme assays involves the oxidation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene by HRP or ALP. HRP catalyzes the oxidation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene by hydrogen peroxide to form a radical cation, which is further oxidized to form a blue-colored product. ALP catalyzes the dephosphorylation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene to form a phenol, which is then oxidized by atmospheric oxygen to form a yellow-colored product. The mechanism of action of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene as a fluorescent probe involves the activation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene by reactive oxygen species (ROS) in living cells. ROS oxidize 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene to form a fluorescent product, which can be detected by fluorescence microscopy.
生化和生理效应
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has no known direct biochemical or physiological effects on living organisms. However, 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be used to study the activity of enzymes, such as HRP and ALP, which are involved in various biochemical and physiological processes. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can also be used to visualize the localization and dynamics of biomolecules in living cells, providing insights into their functions and interactions.
实验室实验的优点和局限性
The advantages of using 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene in lab experiments include its high sensitivity, low background signal, and compatibility with various detection methods. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is also relatively easy to synthesize and modify, making it a versatile substrate for enzyme assays and fluorescent imaging. However, 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has some limitations, such as its potential toxicity to living cells and its susceptibility to interference from other compounds in complex biological samples.
未来方向
There are several future directions for the research and development of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene. One direction is to improve the sensitivity and specificity of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene-based assays by optimizing the reaction conditions and developing new detection methods. Another direction is to explore the potential of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene as a fluorescent probe for in vivo imaging and diagnosis of diseases. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can also be modified to target specific biomolecules or cellular compartments, enabling more precise and selective imaging. Furthermore, 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be conjugated with therapeutic agents, such as drugs or antibodies, to enable targeted delivery and treatment of diseases.
合成方法
The synthesis of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene involves the reaction of 2-nitroethanol with 1,3,5-trimethyl-2-bromobenzene in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene. The yield of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学研究应用
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is widely used in scientific research as a substrate for enzyme assays. It is commonly used as a chromogenic substrate for horseradish peroxidase (HRP) and alkaline phosphatase (ALP) assays. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is oxidized by HRP or ALP to form a colored product, which can be detected by spectrophotometry. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has also been studied as a fluorescent probe for biological imaging. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be conjugated with biomolecules, such as proteins or nucleic acids, to enable visualization of their localization and dynamics in living cells.
属性
IUPAC Name |
1,3,5-trimethyl-2-(2-nitroethenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLPYVSGULXDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

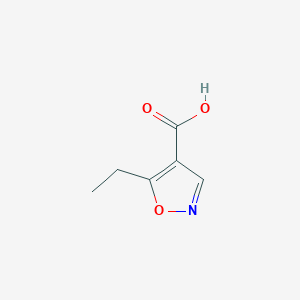

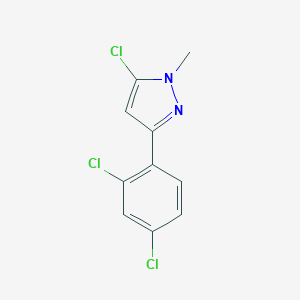
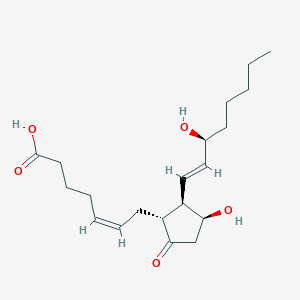
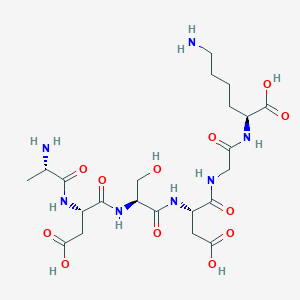
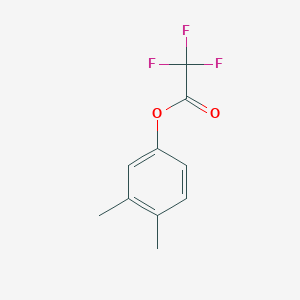
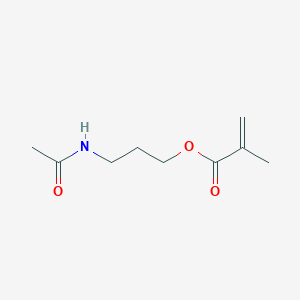
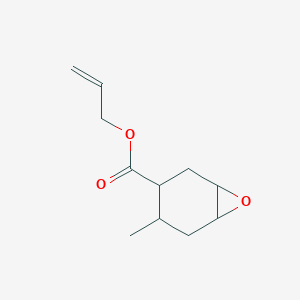

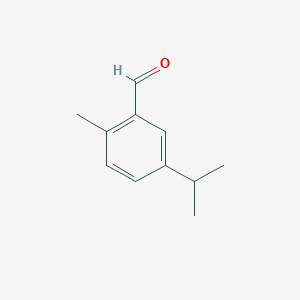
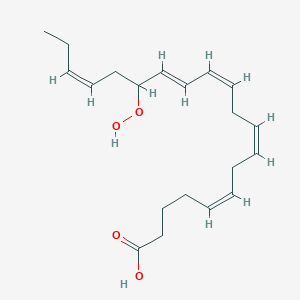
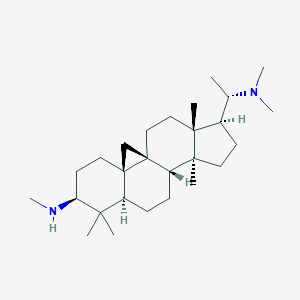
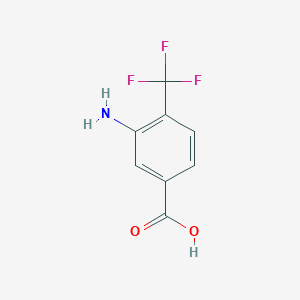
![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)